molecular formula C17H16N4OS2 B4919302 3-(Propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(Propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4919302
M. Wt: 356.5 g/mol
InChI Key: ZHGQOXLKIZHWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C17H16N4OS2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is 356.07655349 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-propylsulfanyl-6-thiophen-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-2-9-24-17-19-16-14(20-21-17)11-6-3-4-7-12(11)18-15(22-16)13-8-5-10-23-13/h3-8,10,15,18H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGQOXLKIZHWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through multi-step organic reactions involving the formation of the triazino-benzoxazepine core. The synthesis typically includes:

  • Formation of the furan ring : This is achieved through electrophilic aromatic substitution.
  • Introduction of the propylsulfanyl group : This is done via nucleophilic substitution.
  • Cyclization : Final cyclization occurs under specific conditions to yield the desired compound.

The molecular formula for this compound is C17H16N4OS2C_{17}H_{16}N_{4}O_{S_{2}} with a molecular weight of approximately 356.47 g/mol.

2.1 Anticancer Activity

Research indicates that benzoxazepine derivatives, including this compound, exhibit cytotoxicity against various cancer cell lines. A study highlighted that these derivatives can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to different cancer cell types. The cytotoxic effects vary significantly depending on the specific cancer cell line tested .

Cell Line Cytotoxicity Observed Cytokine Release
HL-60 (human promyelocytic)HighIncreased IL-6 and TNF-α
MCF-7 (breast cancer)ModerateVariable
A549 (lung cancer)LowMinimal

2.2 Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory responses in various biological systems, potentially making it a candidate for treating inflammatory diseases .

2.3 Antimicrobial Activity

Though primarily noted for its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity against certain bacterial pathogens. However, this effect appears to be limited and varies across different derivatives .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cytokine Modulation : It affects the signaling pathways related to inflammation and immune responses.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells.

4. Case Studies

Several case studies have documented the efficacy of benzoxazepine derivatives in clinical settings:

  • A study conducted on a series of synthesized benzoxazepine derivatives revealed significant anti-cancer properties in vitro against solid tumors.
  • Another investigation focused on the anti-inflammatory effects noted reductions in inflammation markers in animal models treated with these compounds.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 3-(propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine may exhibit various biological activities. Compounds with similar structures have shown potential in several therapeutic areas:

  • Antimicrobial Activity : Research suggests that compounds with triazino and benzoxazepine functionalities can possess antimicrobial properties. This compound's structural characteristics may enhance its efficacy against bacterial and fungal strains.
  • Anticancer Potential : The unique structural features of this compound may allow it to interact with specific biological targets involved in cancer proliferation. Preliminary interaction studies are necessary to elucidate its mechanisms of action.
  • Anti-inflammatory Effects : Similar compounds have been documented to exhibit anti-inflammatory properties. The presence of sulfur and nitrogen heterocycles may contribute to this activity.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazino core through cyclization reactions.
  • Introduction of the propylsulfanyl group via nucleophilic substitution.
  • Functionalization of the thienyl moiety to enhance biological activity.

Industrial production methods focus on optimizing these synthetic routes to improve yield and reduce costs.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its therapeutic potential. Such studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Cellular Assays : Testing the compound's effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic Studies : Investigating the pathways through which the compound exerts its effects.

Q & A

Q. What are the standard synthetic protocols for 3-(Propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. Key steps include:

Thienyl group introduction : Use Suzuki-Miyaura coupling to attach the 2-thienyl moiety to the benzoxazepine core.

Sulfanyl substitution : React the intermediate with propylsulfanyl derivatives under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .
Optimization Strategies :

  • Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve coupling efficiency.
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.
  • Monitor reaction kinetics via TLC or HPLC to identify optimal reaction times.
    Example Data Table :
ConditionCatalystSolventYield (%)
Standard ProtocolPd(PPh₃)₄DMF62
Optimized ProtocolPdCl₂(dppf)THF78

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thienyl protons at δ 6.8–7.2 ppm; propylsulfanyl groups at δ 1.2–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns consistent with the triazino-benzoxazepine scaffold.
  • X-ray Crystallography : Resolve stereochemical ambiguities in the dihydrobenzoxazepine ring .
    Data Interpretation Tips :
  • Cross-validate NMR assignments with DFT-calculated chemical shifts.
  • Compare fragmentation patterns in MS with analogs (e.g., 7-acetyl derivatives) to identify functional groups .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) be applied to predict the reactivity or biological activity of this compound, and what validation steps are required?

  • Methodological Answer : Steps :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate against experimental reactivity data (e.g., sulfanyl group substitution trends) .

Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Use PyMOL for visualizing binding poses.
Validation :

  • Compare predicted binding affinities with in vitro enzyme inhibition assays.
  • Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess docking stability .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the compound's physicochemical behavior?

  • Methodological Answer : Approach :

Replicate Experiments : Ensure consistency in synthetic batches (e.g., purity >95% via HPLC) to rule out procedural errors.

Adjust Theoretical Models : Refine computational parameters (e.g., solvent effects in DFT using PCM models) to align with experimental data (e.g., pKa discrepancies) .

Statistical Analysis : Apply multivariate regression to identify variables (e.g., temperature, solvent) causing deviations .
Case Study : If predicted logP (3.2) conflicts with experimental HPLC-derived logP (2.8), re-evaluate solvation models or verify chromatographic conditions.

Q. How can researchers design experiments to investigate the compound's stability under varying environmental conditions (e.g., pH, light)?

  • Methodological Answer : Protocol :

pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UV-Vis spectroscopy (λmax ≈ 270 nm for benzoxazepine).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.